Methyl 3-bromo-4-cyanobenzoate Methyl 3-bromo-4-cyanobenzoate
Brand Name: Vulcanchem
CAS No.: 942598-44-9
VCID: VC3811436
InChI: InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)C#N)Br
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

Methyl 3-bromo-4-cyanobenzoate

CAS No.: 942598-44-9

Cat. No.: VC3811436

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-cyanobenzoate - 942598-44-9

Specification

CAS No. 942598-44-9
Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name methyl 3-bromo-4-cyanobenzoate
Standard InChI InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Standard InChI Key NPUBMRDPZDMJDK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)C#N)Br
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C#N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is characterized by a benzoate backbone with three distinct functional groups:

  • Bromine at position 3: Introduces steric bulk and electron-withdrawing effects.

  • Cyano group at position 4: Enhances electrophilicity and participates in dipolar interactions.

  • Methyl ester at position 1: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.

The planar aromatic system and substituent arrangement are confirmed by spectral data:

  • SMILES: COC(=O)C1=CC(=C(C=C1)Br)C#N

  • InChIKey: OAXDJXKMGGXRNZ-UHFFFAOYSA-N

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight240.05 g/mol
Exact Mass238.958 g/mol
LogP (Partition Coefficient)2.11
Topological Polar Surface Area50.09 Ų
Hazard StatementsH302 (Harmful if swallowed)

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for cross-phase reactions. Its polar surface area indicates limited hydrogen-bonding capacity, aligning with its stability in non-aqueous media .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for methyl 3-bromo-4-cyanobenzoate are disclosed in public literature, analogous compounds provide insights into plausible pathways:

  • Bromination of Methyl 4-Cyanobenzoate: Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3\text{FeBr}_3.

  • Esterification of 3-Bromo-4-cyanobenzoic Acid: Acid-catalyzed reaction with methanol, employing H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl} as a catalyst .

Applications in Organic Synthesis

Building Block for Heterocycles

Methyl 3-bromo-4-cyanobenzoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For example:

  • Schiff Base Formation: Condensation with primary amines yields imines (C=N\text{C=N}), as demonstrated in the catalyst-free synthesis of (E)-4-cyano-3-(((2-(cyanomethyl)phenyl)imino)methyl)benzoate derivatives .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, leveraging the bromine substituent’s reactivity .

Comparative Analysis with Structural Analogues

Methyl 4-Bromo-3-Cyanobenzoate (Isomer)

This positional isomer (CAS 1232424-44-0) shares the same molecular formula but differs in substituent arrangement. Key contrasts include:

  • Reactivity: The para-bromo substituent may alter electronic effects in electrophilic substitution.

  • Crystallinity: Steric differences could influence melting points and solubility .

Methyl 3-Chloro-4-Cyanobenzoate

Replacing bromine with chlorine reduces molecular weight (214.60 g/mol) and polarizability, impacting reactivity in cross-coupling reactions.

Future Research Directions

  • Catalytic Applications: Investigate palladium-catalyzed couplings for functionalized biaryl synthesis.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given the cyano group’s electron-deficient nature.

  • Materials Science: Explore use in liquid crystals or polymers via cyano-mediated dipole interactions.

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